![molecular formula C15H19NO4 B7506120 Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate, also known as MOCB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MOCB is a synthetic compound that is used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study the role of these molecules in various cellular processes. Another advantage is its potential therapeutic benefits, which make it a promising lead compound for drug discovery. However, one limitation of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic benefits in various disease models, such as cancer and neurodegenerative diseases. Additionally, research can be done to improve the solubility and bioavailability of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate to enhance its efficacy in vivo.
Synthesemethoden
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is synthesized by reacting 4-(bromomethyl)benzoic acid with oxane-4-carboxamide in the presence of a base, followed by esterification with methanol. The final product is a white crystalline powder with a molecular weight of 365.36 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used as a lead compound for the development of new drugs with potential therapeutic benefits. In neuropharmacology, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
methyl 4-[(oxane-4-carbonylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-15(18)13-4-2-11(3-5-13)10-16-14(17)12-6-8-20-9-7-12/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFGXXIBFSSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

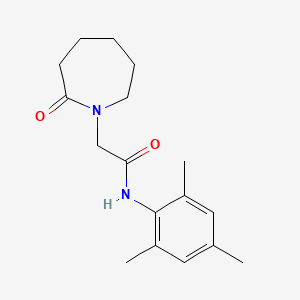
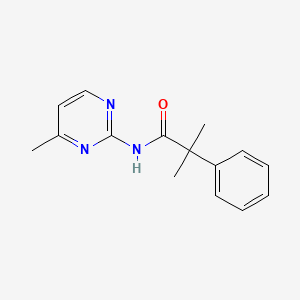
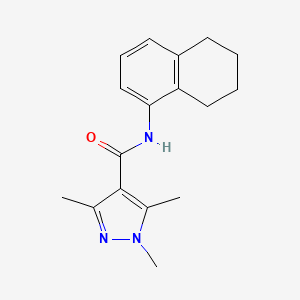
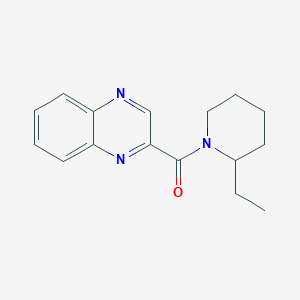
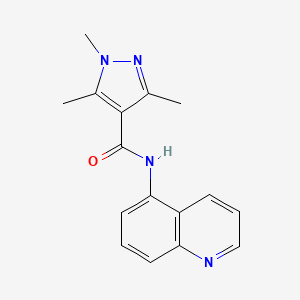
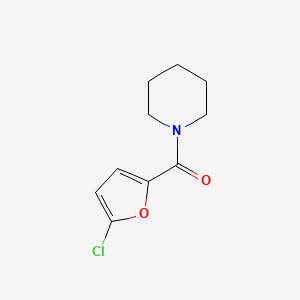
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
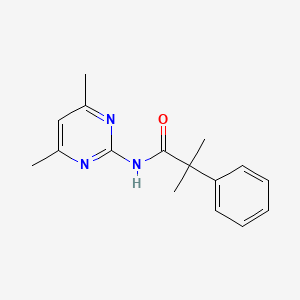
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)
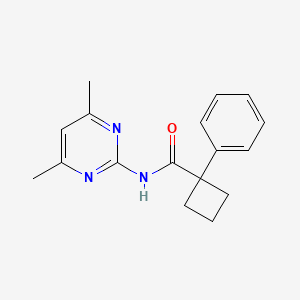
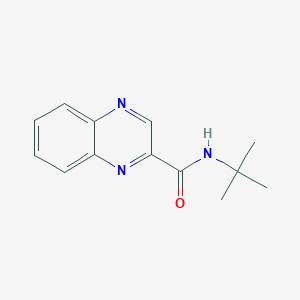
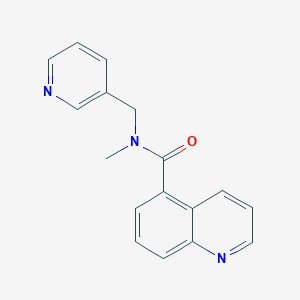
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)